molecular formula C13H15N3O3 B443805 N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B443805
M. Wt: 261.28g/mol
InChI Key: UWGOAWCXZGHPCT-UHFFFAOYSA-N
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Description

N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that belongs to the class of bicyclo[2.2.1]heptane derivatives.

Preparation Methods

The synthesis of N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves several steps. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the bicyclo[2.2.1]heptane structure play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other bicyclo[2.2.1]heptane derivatives, such as those containing different substituents or functional groups. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include other nitro-substituted bicyclo[2.2.1]heptane derivatives and aza nitrogen-containing derivatives .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28g/mol

IUPAC Name

N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C13H15N3O3/c17-13(11-6-8-1-2-9(11)5-8)15-12-4-3-10(7-14-12)16(18)19/h3-4,7-9,11H,1-2,5-6H2,(H,14,15,17)

InChI Key

UWGOAWCXZGHPCT-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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